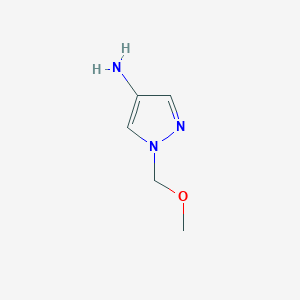

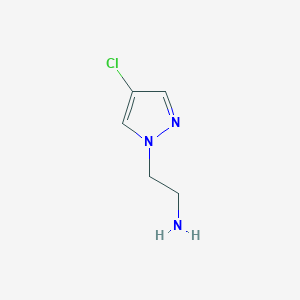

2-(4-chloro-1H-pyrazol-1-yl)éthanamine

Vue d'ensemble

Description

The compound "2-(4-chloro-1H-pyrazol-1-yl)ethanamine" is not directly studied in the provided papers. However, the papers do discuss related pyrazole derivatives, which can offer insights into the chemical behavior and properties that might be relevant to the compound . Pyrazoles are a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse pharmacological activities and are often used as scaffolds in medicinal chemistry .

Synthesis Analysis

While the synthesis of "2-(4-chloro-1H-pyrazol-1-yl)ethanamine" is not explicitly described, the papers do provide information on the synthesis of similar pyrazoline compounds. For instance, the synthesis of a pyrazoline compound with iodophenyl and methylthiophenyl substituents was achieved and confirmed by X-ray diffraction studies . This suggests that the synthesis of pyrazole derivatives typically involves the formation of the pyrazole ring followed by the introduction of various substituents to achieve the desired properties.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the equilibrium geometry and vibrational wavenumbers of a chlorophenyl pyrazole derivative were computed using density functional theory (DFT) . The molecular structure is crucial as it influences the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of "2-(4-chloro-1H-pyrazol-1-yl)ethanamine." However, pyrazole derivatives are known to participate in various chemical reactions, such as nucleophilic substitution, due to the presence of reactive sites on the molecule. The molecular electrostatic potential study indicates that the negative regions are mainly localized over the carbonyl group and phenyl rings, which are potential sites for electrophilic attack, while the positive regions are localized over the nitrogen atoms, indicating possible sites for nucleophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be inferred from their molecular structure and the nature of their substituents. The crystal packing of a pyrazoline compound was found to be dominated by weak C–H···π interactions, which contribute to the stability of the crystal structure . The vibrational spectra and HOMO-LUMO analysis provide insights into the electronic properties and potential reactivity of the compounds . The nonlinear optical properties of these compounds have also been evaluated, indicating their potential application in materials science .

Applications De Recherche Scientifique

Activités antileishmaniennes et antimalariennes

2-(4-chloro-1H-pyrazol-1-yl)éthanamine: a montré un potentiel prometteur dans le traitement de maladies tropicales telles que la leishmaniose et le paludisme. Des composés contenant le motif pyrazole ont été synthétisés et évalués pour leur efficacité contre Leishmania aethiopica et Plasmodium berghei. Une étude a rapporté qu'un dérivé présentait une activité antipromastigote supérieure, significativement plus active que les médicaments standard .

Agents antituberculeux

La recherche a indiqué le potentiel des dérivés du pyrazole comme agents antituberculeux. En utilisant la conception in silico et le criblage virtuel piloté par la QSAR, de nouvelles chalcones hétérocycliques dérivées de composés du pyrazole ont été synthétisées et évaluées pour leurs propriétés antituberculeuses .

Activités antiparasitaires

La fonctionnalité sulfonamide, qui peut être incorporée dans les dérivés du pyrazole, a été associée à des activités antiparasitaires. Cela suggère que This compound pourrait être modifiée pour améliorer ses propriétés antiparasitaires .

Propriétés antibactériennes

De même, l'incorporation de groupes sulfonamide dans les composés du pyrazole a été liée à des propriétés antibactériennes. Cela ouvre des voies pour l'utilisation de This compound dans le développement de nouveaux agents antibactériens .

Activités antivirales contre le VIH

Les mêmes composés du pyrazole modifiés par la sulfonamide ont également montré un potentiel dans les activités antivirales, en particulier contre le VIH. Cela suggère que This compound pourrait être un point de départ pour le développement de nouveaux traitements contre le VIH .

Blocs de construction chimiques

This compound: sert de bloc de construction chimique dans la synthèse de divers composés hétérocycliques. Sa structure permet des modifications qui peuvent conduire à la création de diverses molécules pharmacologiquement actives .

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer treatment .

Mode of Action

Based on the activity of similar compounds, it may interact with its target, potentially cdk2, leading to changes in the cell cycle .

Biochemical Pathways

If cdk2 is indeed its target, the compound could affect the cell cycle regulation pathway, leading to downstream effects such as cell cycle arrest .

Result of Action

Similar compounds have shown cytotoxic activities against various cell lines, suggesting that this compound may also exhibit similar effects .

Propriétés

IUPAC Name |

2-(4-chloropyrazol-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3/c6-5-3-8-9(4-5)2-1-7/h3-4H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYMUJSKLHIXUOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427100 | |

| Record name | 2-(4-chloro-1H-pyrazol-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

777056-71-0 | |

| Record name | 2-(4-chloro-1H-pyrazol-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chloro-1H-pyrazol-1-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

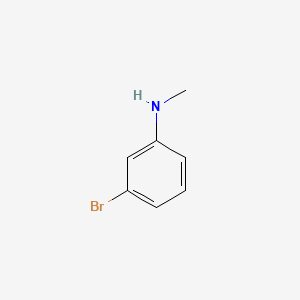

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

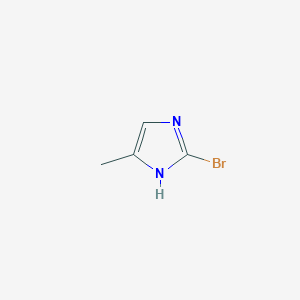

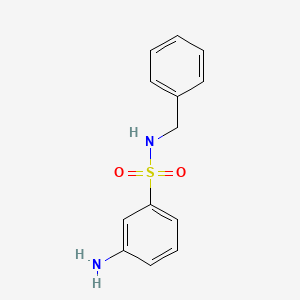

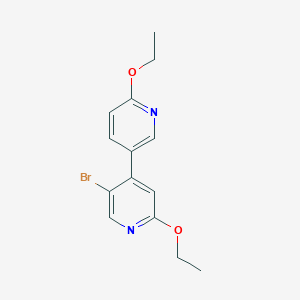

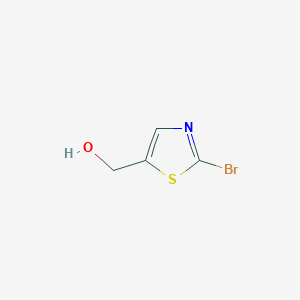

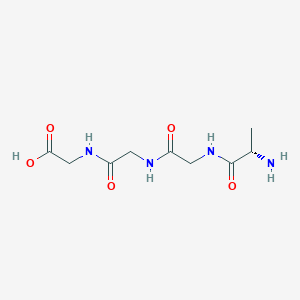

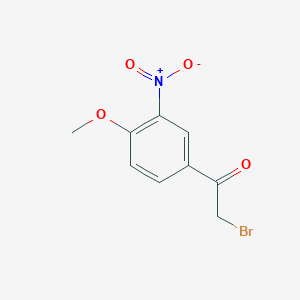

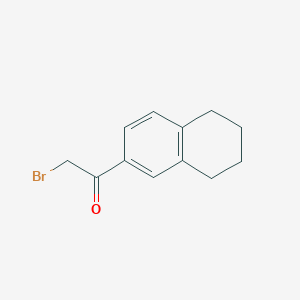

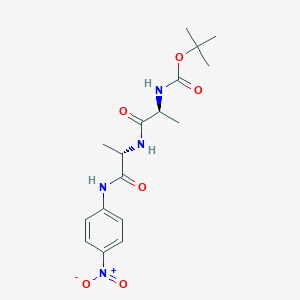

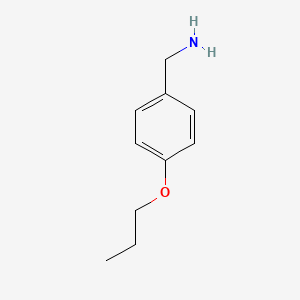

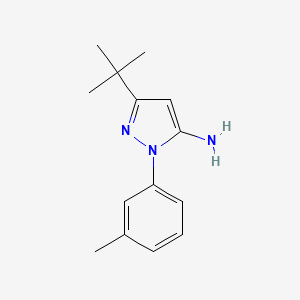

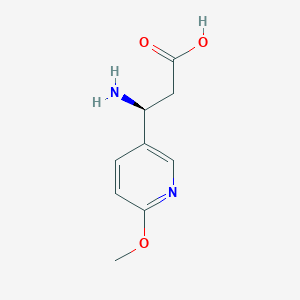

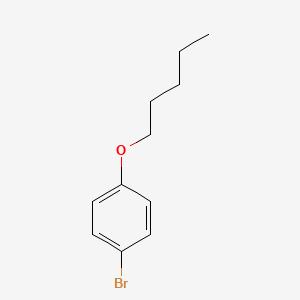

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.